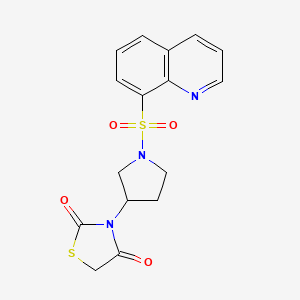
N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide, also known as DPTP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPTP is a piperazine-based compound that has been synthesized using various methods.
作用机制
The exact mechanism of action of N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is not fully understood. However, it is believed to act on the GABAergic and serotonergic systems in the brain. N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that has an inhibitory effect on the central nervous system. N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has also been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that is involved in the regulation of mood.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has anxiolytic effects, which suggests that it may be effective in treating anxiety disorders. N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has also been shown to have antipsychotic effects, which suggests that it may be effective in treating psychotic disorders. Additionally, N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has been shown to have antidepressant effects, which suggests that it may be effective in treating depression.
实验室实验的优点和局限性
One of the advantages of using N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide in lab experiments is its potential therapeutic applications. N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has been shown to have anxiolytic, antipsychotic, and antidepressant effects, which makes it a promising compound for further research. However, one of the limitations of using N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide in lab experiments is its potential toxicity. Studies have shown that N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide can be toxic at high doses, which suggests that it may not be safe for human use.
未来方向
There are several future directions for the research of N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide. One of the future directions is to further investigate its potential therapeutic applications. Studies should be conducted to determine the efficacy of N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide in treating anxiety disorders, psychotic disorders, and depression. Another future direction is to investigate the safety of N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide. Studies should be conducted to determine the toxicity of N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide at different doses, as well as its potential side effects. Additionally, studies should be conducted to determine the optimal dosage and administration route of N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide for therapeutic use.
Conclusion:
In conclusion, N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has been synthesized using various methods, and has been shown to have anxiolytic, antipsychotic, and antidepressant effects. However, further research is needed to determine its efficacy and safety for human use. The future directions for the research of N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide include investigating its potential therapeutic applications, its safety and toxicity, and its optimal dosage and administration route.
合成方法
The synthesis of N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has been achieved using various methods. One of the most commonly used methods is the reaction of 1,2,5-thiadiazol-3-amine with diphenylmethylchloride in the presence of a base, followed by the reaction with piperazine-1-carboxylic acid. The resulting product is then purified using column chromatography. Other methods that have been used for the synthesis of N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide include the reaction of 1,2,5-thiadiazol-3-amine with diphenylmethylamine, followed by the reaction with piperazine-1-carboxylic acid.
科学研究应用
N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has been the subject of several scientific research studies due to its potential therapeutic applications. One of the most promising applications of N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is in the treatment of anxiety disorders. Studies have shown that N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has anxiolytic effects in animal models, which suggests that it may be effective in treating anxiety disorders in humans. N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has also been studied for its potential antipsychotic effects, as well as its potential to treat depression.
属性
IUPAC Name |
N-benzhydryl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c26-20(25-13-11-24(12-14-25)18-15-21-27-23-18)22-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,19H,11-14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNXRTXEJBFVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diphenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2708276.png)


![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2708284.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2708290.png)

![4-[2-(Dimethylsulfamoylamino)ethylamino]-6-(ethylamino)-2-methylpyrimidine](/img/structure/B2708292.png)

![3-(dimethylamino)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2708295.png)


